molecular formula C28H26N2O4S2 B11637332 N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide

N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide

Cat. No.: B11637332
M. Wt: 518.7 g/mol
InChI Key: DKPZUWAZJGJSEG-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline core, phenylsulfonyl groups, and benzenesulfonamide moieties

Properties

Molecular Formula

C28H26N2O4S2

Molecular Weight

518.7 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C28H26N2O4S2/c1-22-21-28(30(23-13-5-2-6-14-23)36(33,34)25-17-9-4-10-18-25)26-19-11-12-20-27(26)29(22)35(31,32)24-15-7-3-8-16-24/h2-20,22,28H,21H2,1H3

InChI Key

DKPZUWAZJGJSEG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamides and quinolines.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core can interact with hydrophobic pockets. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl]benzenesulfonamide
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Uniqueness

N-[2-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzenesulfonamide is unique due to its combination of a tetrahydroquinoline core with phenylsulfonyl and benzenesulfonamide groups. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

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